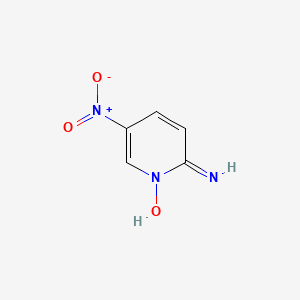

2-Amino-5-nitropyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a versatile and significant class of heterocyclic compounds that have garnered considerable attention in various fields of chemistry. arkat-usa.orgresearchgate.net The introduction of an N-oxide functional group to the pyridine ring alters its electronic properties, making it a unique scaffold in organic synthesis and medicinal chemistry. arkat-usa.orgacs.org The N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction, influencing the reactivity of the pyridine ring. arkat-usa.org This dual nature allows pyridine N-oxides to participate in a wide range of chemical transformations, serving as synthetic intermediates, protecting groups, and oxidizing agents. arkat-usa.orgresearchgate.net

In medicinal chemistry, the N-oxide motif has been incorporated into various drug development projects, with compounds exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov X-ray crystallography studies have revealed that the N-O group can form critical hydrogen bonding networks with amino acids in the active sites of enzymes, leading to conformational changes and modulation of enzyme function. researchgate.netnih.gov Furthermore, the polarity of the N-oxide bond can enhance the solubility of drug candidates and reduce membrane permeability. nih.gov

Contextualization of 2-Amino-5-nitropyridine (B18323) 1-oxide within Pyridine N-Oxide Family

2-Amino-5-nitropyridine 1-oxide belongs to the family of substituted pyridine N-oxides, where the pyridine ring is functionalized with both an amino group and a nitro group, in addition to the N-oxide moiety. The presence of these substituents significantly influences the chemical behavior of the molecule. The amino group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic push-pull system, in conjunction with the properties of the N-oxide, makes this compound a compound with distinct reactivity and potential for various applications.

The synthesis of related compounds, such as 2-amino-5-nitropyridine, is typically achieved through the nitration of 2-aminopyridine (B139424). chemicalbook.comguidechem.com The subsequent N-oxidation would then yield the target compound. The chemistry of nitropyridine N-oxides is an active area of research, with studies focusing on their synthesis, reactions, and potential applications. arkat-usa.orgnih.gov

Overview of Key Research Areas Pertaining to Nitropyridine N-Oxides

Research on nitropyridine N-oxides encompasses several key areas, driven by their unique chemical properties and potential applications. One major focus is their use as versatile intermediates in organic synthesis. nih.gov For instance, 2-nitropyridine-1-oxides can undergo various transformations to introduce different functional groups onto the pyridine ring. acs.org

Another significant area of investigation is their potential biological activity. Nitropyridine N-oxide derivatives have been studied for their genotoxic effects and as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov Some have also shown promise as quorum sensing inhibitors in bacteria, which is relevant for combating antibiotic resistance. acs.orgnih.gov The electronic properties of nitropyridine N-oxides, arising from the interplay between the nitro and N-oxide groups, also make them candidates for materials science applications, such as in the development of nonlinear optical materials. nih.gov

The synthesis of various nitropyridine N-oxide derivatives and the study of their crystal structures and spectroscopic properties are also active research topics. arkat-usa.orgresearchgate.net Understanding the structure-property relationships in these molecules is crucial for designing new compounds with desired characteristics for specific applications. nih.gov

Physicochemical Properties of this compound

| Property | Value for 2-Amino-5-nitropyridine |

| Molecular Formula | C₅H₅N₃O₂ nist.gov |

| Molecular Weight | 139.11 g/mol nist.gov |

| Appearance | Yellow crystalline powder guidechem.comjubilantingrevia.com |

| Melting Point | 186-190 °C jubilantingrevia.comchemicalbook.com |

| Enthalpy of Fusion | 29.2 kJ/mol at 461.4 K nist.gov |

| CAS Number | 4214-76-0 nist.gov |

This table presents data for 2-amino-5-nitropyridine, a related compound.

Synthesis and Reactions

A general route to substituted pyridine N-oxides involves the oxidation of the corresponding pyridine derivative. arkat-usa.orgwikipedia.org For instance, 2-nitroaminopyridine N-oxides can be converted to 2-amino-5-nitropyridine N-oxides in the presence of sulfuric acid at elevated temperatures. arkat-usa.org The synthesis of the precursor, 2-amino-5-nitropyridine, is well-established and involves the nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid. chemicalbook.comguidechem.com

Pyridine N-oxides can undergo a variety of reactions. Deoxygenation, to revert to the parent pyridine, is a common transformation. arkat-usa.org They can also participate in nucleophilic substitution reactions and cycloadditions. arkat-usa.org The presence of the amino and nitro groups on the pyridine ring of this compound would be expected to influence the regioselectivity and reactivity in such transformations. For example, pyridine N-oxides have been used in the synthesis of 2-aminopyridines through reactions with activated isocyanides. nih.gov

Structural Analysis

The crystal structure of a salt of 2-amino-5-nitropyridine, specifically 2-amino-5-nitropyridinium sulfamate (B1201201), has been determined. nih.gov In this structure, a proton transfer occurs from sulfamic acid to the pyridine nitrogen atom. This protonation leads to a widening of the C-N-C angle in the pyridine ring to 122.9°. nih.gov The pyridinium (B92312) ring is essentially planar. nih.gov The crystal structure is stabilized by a network of hydrogen bonds. nih.gov While this is not the N-oxide, it provides insight into the geometry of the 2-amino-5-nitropyridine scaffold. The structure of pyridine N-oxide itself is planar with an N-O bond distance of 1.34 Å. wikipedia.org Theoretical studies on 2-nitropyridine-N-oxide have also been conducted to understand the geometry and electronic structure. nih.gov

Spectroscopic Data

Spectroscopic data for 2-amino-5-nitropyridine is available and can serve as a reference. The NIST Chemistry WebBook provides infrared (IR) and mass spectrometry data for this compound. nist.gov The IR spectrum of a related compound, 2-(benzylamino)-5-nitropyridine, is also available. spectrabase.com For pyridine N-oxides in general, the N-O bond typically shows a strong vibration in the IR spectrum around 930 cm⁻¹. acs.org The ChemicalBook database lists the availability of various spectra for 2-amino-5-nitropyridine, including ¹H NMR, ¹³C NMR, and Raman spectra. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-5-nitropyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3,6,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZMVLSNJGRZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574271 | |

| Record name | 2-Imino-5-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-74-6 | |

| Record name | NSC328482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-5-nitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Nitropyridine 1 Oxide and Analogous Nitropyridine N Oxides

Direct Synthetic Routes to 2-Amino-5-nitropyridine (B18323) 1-oxide

Direct synthetic strategies aim to construct the target molecule in a few steps, often by modifying a pre-existing pyridine (B92270) or pyridine N-oxide core.

Oxidative Methods for N-Oxide Formation

The formation of the N-oxide is a crucial step in the synthesis of these compounds. The oxidation of the nitrogen atom in the pyridine ring increases the electron density at the 2- and 4-positions, facilitating certain substitution reactions. scripps.edu However, the oxidation of substituted pyridines, particularly those with electron-withdrawing groups, can be challenging and may require forcing conditions. chem-station.com

Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxyacids such as m-chloroperoxybenzoic acid (mCPBA). arkat-usa.orgnih.gov The choice of oxidant and reaction conditions is critical to achieve chemoselectivity, especially when other oxidizable functional groups are present. nih.gov For instance, while hydrogen peroxide is a cost-effective and atom-economical oxidant, it can be slow and may require a large excess to drive the reaction to completion. nih.gov Peroxyacids, on the other hand, are more reactive but can lead to side reactions with other functional groups like double bonds or thioethers. nih.gov

More advanced catalytic systems have been developed to improve the efficiency and selectivity of N-oxidation. These include the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, which has been shown to be effective for the oxidation of various pyridines. chem-station.comarkat-usa.org Other methods employ reagents like urea-hydrogen peroxide (UHP) or sodium perborate (B1237305) in acetic acid. organic-chemistry.org

Amination and Nitration Strategies on Pyridine N-Oxide Scaffolds

Once the pyridine N-oxide is formed, the introduction of amino and nitro groups can be achieved through various strategies. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. sapub.org

Nitration of pyridine N-oxide is typically carried out using a mixture of concentrated nitric and sulfuric acids at elevated temperatures. sapub.orgoc-praktikum.de This regioselectively yields 4-nitropyridine (B72724) N-oxide. sapub.org The presence of an amino group on the pyridine N-oxide ring can direct the nitration to other positions. For example, 2-aminopyridine (B139424) N-oxides can be converted to 2-amino-5-nitropyridine N-oxides. arkat-usa.org

The amination of pyridine N-oxides can be more complex. Direct amination is not always straightforward. scripps.edu However, methods exist for the introduction of an amino group at the 2-position of a pyridine N-oxide. One such method involves activation of the N-oxide with an electrophile, followed by nucleophilic attack by an amine source. scripps.edu

Indirect Synthesis via Precursors and Derivatization Approaches

Indirect methods involve the synthesis of a substituted pyridine precursor, which is then converted to the desired 2-amino-5-nitropyridine 1-oxide through a series of reactions.

Ullmann Condensation Pathways Involving Pyridine N-Oxides

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen bonds, among others. wikipedia.org While traditionally requiring harsh conditions, modern advancements have introduced milder protocols using various ligands. wikipedia.orgnih.gov This reaction can be applied to the synthesis of aminopyridine derivatives by coupling an aryl halide with an amine. wikipedia.org In the context of pyridine N-oxides, an appropriately substituted halopyridine N-oxide could potentially undergo an Ullmann-type reaction with an amine source to introduce the amino group. The success of such a reaction would depend on the reactivity of the specific halopyridine N-oxide and the optimization of the catalytic system.

Reaction of Pyridine N-Oxides with Activated Isocyanides

A practical and efficient method for the synthesis of 2-aminopyridines from pyridine N-oxides involves their reaction with activated isocyanides. nih.govacs.orgnih.gov This one-pot, two-step process can produce substituted 2-aminopyridines in good yields. nih.govnih.gov The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is subsequently hydrolyzed under mild conditions. acs.org A key advantage of this method is its tolerance for a variety of functional groups, including strongly electron-withdrawing substituents like nitro groups. nih.gov This suggests that a suitably substituted nitropyridine N-oxide could be converted to the corresponding 2-amino-5-nitropyridine derivative using this methodology.

The proposed mechanism involves the addition of the N-oxide to the activated isocyanide, forming an imidate intermediate. Subsequent reaction at the C2 position of the pyridine ring leads to an oxadiazoline intermediate, which then rearranges to form the N-formyl-2-aminopyridine. acs.org

Nitration of 2-Aminopyridine and Subsequent N-Oxidation

An alternative indirect route involves the nitration of 2-aminopyridine as the initial step. The nitration of 2-aminopyridine typically yields a mixture of isomers, with 2-amino-5-nitropyridine being a major product under certain conditions. chemicalbook.comsapub.org The reaction is often carried out using a mixture of sulfuric acid and nitric acid. chemicalbook.com The regioselectivity of the nitration can be influenced by factors such as reaction temperature and the specific nitrating agent used. sapub.org

Once 2-amino-5-nitropyridine is obtained, the final step is the N-oxidation of the pyridine nitrogen. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxyacid. arkat-usa.org The presence of the electron-withdrawing nitro group and the amino group can influence the reactivity of the pyridine nitrogen towards oxidation, potentially requiring specific reaction conditions to achieve a good yield of the desired this compound.

Biotransformation-Mediated Synthesis of N-Oxide Derivatives

The synthesis of N-oxide derivatives through biotransformation represents a significant advancement, offering a high degree of selectivity that can be challenging to achieve with conventional chemical methods. This approach utilizes biological systems, such as microorganisms or isolated enzymes, to catalyze the N-oxidation of pyridine rings and other nitrogen-containing heterocyclic compounds.

The primary enzymes responsible for N-oxidation in vivo are cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com Microbial equivalents of these enzymes have been successfully employed to generate N-oxide metabolites of various drugs in quantities sufficient for detailed structural analysis and further biological evaluation. hyphadiscovery.com This methodology is particularly advantageous when a molecule contains multiple nitrogen atoms susceptible to oxidation, as biotransformation can yield the specific, human-relevant N-oxide isomer. hyphadiscovery.com

For instance, in a project conducted by Hypha Discovery, microbial biotransformation was used to produce multi-gram quantities of a specific bis-N-oxide where multiple isomers were possible. hyphadiscovery.com Concurrently, the active mono-N-oxide, known to be formed in humans primarily by an FMO enzyme, was also produced. hyphadiscovery.com This highlights the regioselectivity achievable through biocatalysis. While direct biotransformation of 2-amino-5-nitropyridine to its 1-oxide is not extensively documented, the principles derived from the metabolism of other tertiary nitrogen-containing drugs are applicable. The process involves screening a panel of microorganisms to identify strains capable of performing the desired N-oxidation with high fidelity and yield.

Table 1: Key Enzymes and Applications in N-Oxide Biotransformation

| Enzyme Family | Typical Substrates | Key Advantages | Example Application |

| Cytochrome P450 (P450) | Tertiary amines, aromatic heterocycles | Broad substrate scope, microbial isoforms available | General drug metabolism studies |

| Flavin-containing Monooxygenases (FMO) | Tertiary amines, nucleophilic nitrogen compounds | High selectivity for specific N-oxide isomers | Production of human-relevant metabolites |

Stereoselective Synthesis Considerations

Stereoselectivity is a critical consideration in the synthesis of complex molecules, and the chemistry of pyridine N-oxides offers several avenues for controlling stereochemical outcomes. Although specific studies on the stereoselective synthesis of this compound are scarce, research on analogous pyridine N-oxides provides valuable insights into the factors governing stereoselectivity.

One major area of application is the use of chiral pyridine N-oxides as nucleophilic organocatalysts. For example, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been developed as effective catalysts for acyl transfer reactions. acs.org These catalysts have shown high efficiency in the dynamic kinetic resolution (DKR) of substrates like 5-phenyl tetrazole, demonstrating their ability to induce high levels of stereoselectivity. acs.org Mechanistic studies, including density functional theory (DFT) calculations, have revealed that the stereochemical outcome is governed by a combination of steric factors and non-covalent interactions, such as π–π stacking between the substrate and the catalyst's pyridine ring. acs.org The oxygen atom of the N-oxide is the active nucleophilic site, and its steric environment, along with that of the chiral backbone, dictates the facial selectivity of the reaction.

Another approach to stereoselectivity involves the direct functionalization of the pyridine ring, where the N-oxide group directs the reaction. Hiyama and co-workers reported a nickel-catalyzed, regio- and stereoselective insertion of alkynes into the C(2)-H bond of pyridine N-oxides. semanticscholar.org This method produces (E)-2-alkenylpyridine N-oxides with good yields and defined stereochemistry. semanticscholar.org The stereoselectivity arises from the geometry of the transition state assembly involving the nickel catalyst, the pyridine N-oxide, and the alkyne.

Table 2: Examples of Stereoselective Reactions Involving Pyridine N-Oxides

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Stereochemical Outcome | Ref. |

| Dynamic Kinetic Resolution | Chiral 4-aryl-pyridine-N-oxide (ArPNO) | 5-Phenyl tetrazole, acetaldehyde, pivalic anhydride | Chiral acylated product | High enantioselectivity | acs.org |

| C-H Alkenylation | Nickel catalyst | Pyridine N-oxides, alkynes | (E)-2-alkenylpyridine N-oxides | High (E)-selectivity | semanticscholar.org |

These examples underscore the importance of the pyridine N-oxide moiety in directing stereoselective transformations, either as part of a chiral catalyst or as a directing group on the substrate itself. Future research may extend these principles to the stereoselective synthesis of functionalized this compound derivatives.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Nitropyridine 1 Oxide and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). However, the N-oxide functional group increases the electron density of the pyridine ring, particularly at the ortho (2 and 6) and para (4) positions, thereby facilitating attack by electrophiles. In 2-Amino-5-nitropyridine (B18323) 1-oxide, the situation is further complicated by the directing effects of the amino and nitro groups.

Theoretical studies on the nitration of pyridine-N-oxide show that while the ortho-nitro compound may be the kinetically controlled product, the para-substituted product is often what is observed experimentally. rsc.org For the synthesis of 2-amino-5-nitropyridine (the precursor to the N-oxide), the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid selectively introduces the nitro group at the 5-position, which is para to the directing amino group. guidechem.comgoogle.com

Table 1: Influence of Functional Groups on Electrophilic Aromatic Substitution This interactive table summarizes the directing effects of the functional groups present in 2-Amino-5-nitropyridine 1-oxide.

| Functional Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) | 2 | Activating | Ortho, Para |

| Nitro (-NO₂) | 5 | Deactivating | Meta |

Nucleophilic Displacement and Addition Reactions

The electron-deficient nature of the nitropyridine N-oxide ring makes it highly susceptible to nucleophilic attack. The nitro group at the 5-position, being a strong electron-withdrawing group, can act as a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The N-oxide moiety further activates the ring towards such attacks.

Research on related 2-methyl-3-nitropyridine (B124571) N-oxides has shown that the nitro group can be selectively displaced by sulfur nucleophiles. nih.gov Similarly, other nitropyridines can undergo Vicarious Nucleophilic Substitution (VNS), a method that allows for the formal substitution of hydrogen atoms by nucleophiles. researchgate.net

Furthermore, pyridine N-oxides can undergo Reissert-Henze type reactions. nih.gov In this process, activation of the N-oxide (e.g., with an acyl halide or similar reagent) facilitates nucleophilic addition at the C2 or C6 positions. For this compound, this reactivity provides a pathway for further functionalization at the C6 position.

Proton Transfer Phenomena and Salt Formation

2-Amino-5-nitropyridine is recognized as a weak Brønsted base. oaji.netpsu.edu It can accept a proton in a strongly acidic aqueous environment, leading to the formation of a pyridinium (B92312) salt. psu.eduresearchgate.net Protonation can occur at the exocyclic amino group, the ring nitrogen, or the N-oxide oxygen in the case of the N-oxide derivative. This property is extensively used to synthesize organic-inorganic hybrid crystalline materials, many of which exhibit interesting nonlinear optical (NLO) properties.

The formation of these salts is a clear demonstration of proton transfer phenomena. By reacting 2-amino-5-nitropyridine with various strong acids, a range of stable crystalline salts has been produced.

Table 2: Examples of Salts formed from 2-Amino-5-nitropyridine This interactive table lists various pyridinium salts created through proton transfer reactions.

| Base | Acid Used | Resulting Salt Name | Reference |

|---|---|---|---|

| 2-Amino-5-nitropyridine | Nitric Acid | 2-Amino-5-nitropyridinium Nitrate | oaji.net |

| 2-Amino-5-nitropyridine | Hydrobromic Acid | 2-Amino-5-nitropyridinium Bromide | psu.edu |

| 2-Amino-5-nitropyridine | Trifluoroacetic Acid | 2-Amino-5-nitropyridinium Trifluoroacetate | researchgate.net |

| 2-Amino-5-nitropyridine | Dihydrogen Phosphate (B84403) | 2-Amino-5-nitropyridinium Dihydrogen Phosphate | psu.edu |

Cyclization and Rearrangement Reactions

The 2-amino-5-nitropyridine framework is a valuable building block for the synthesis of fused heterocyclic systems through cyclization and rearrangement reactions. Derivatives of this compound can undergo intramolecular reactions to form new rings, often triggered by a base or heat.

One significant example involves the base-induced rearrangement of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones. When treated with triethylamine, these compounds rearrange to form 2-arylamino-6-nitroimidazo[1,2-a]pyridines. nih.gov This transformation proceeds through the participation of the pyridine nitrogen and the exocyclic amino group to build the imidazole (B134444) ring fused to the parent pyridine core.

In a related transformation, derivatives like 5-nitropyridin-2(1H)-one (a tautomer of 2-hydroxy-5-nitropyridine) undergo recyclization when treated with hydrazine (B178648) hydrate, leading to the formation of pyrazole (B372694) derivatives. researchgate.net These reactions highlight the ability of the nitropyridine ring to open and reclose into different heterocyclic structures.

Table 3: Examples of Cyclization and Rearrangement Reactions This interactive table showcases the transformation of nitropyridine derivatives into fused or rearranged heterocyclic products.

| Starting Derivative | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-(5-Nitropyrid-2-yl)-3-(phenyl)aminoisoxazol-5(2H)-one | Triethylamine | Imidazo[1,2-a]pyridine derivative | nih.gov |

Derivatization Chemistry of Amino and Nitro Functions

The amino and nitro groups of this compound are themselves reactive centers that can be readily transformed into other functional groups, providing access to a wide array of new derivatives.

Amino Group Derivatization:

Diazotization: The primary amino group can be converted into a diazonium salt using sodium nitrite (B80452) in a strong acid. This diazonium intermediate is highly versatile and can be subsequently replaced by various nucleophiles. For instance, hydrolysis of the diazonium salt yields 2-hydroxy-5-nitropyridine. google.com

Acylation: The amino group can be acylated, for example with acetic anhydride, to form an amide. researchgate.net This is a common strategy used for protecting the amino group during other transformations or for modulating the electronic properties of the molecule.

Nitro Group Derivatization:

Reduction: The nitro group is readily reduced to a primary amino group. While catalytic hydrogenation can sometimes be problematic for this class of compounds, reduction using dissolving metals, such as iron powder in an acidic medium, is often successful. researchgate.net This reaction converts 2-amino-5-nitropyridine into 2,5-diaminopyridine, a valuable precursor for polymers and other complex molecules.

Table 4: Common Derivatization Reactions of Amino and Nitro Groups This interactive table summarizes key chemical transformations of the peripheral functional groups.

| Functional Group | Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Diazotization/Hydrolysis | NaNO₂, H⁺, H₂O | Hydroxyl (-OH) | google.com |

| Amino (-NH₂) | Acylation | Acetic Anhydride | Acetamido (-NHCOCH₃) | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Nitropyridine 1 Oxide Structures

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecular structure, including the crystal system, space group, and detailed geometric parameters.

Determination of Crystal System and Space Group

No published studies providing the crystal system or space group for 2-Amino-5-nitropyridine (B18323) 1-oxide were found. For related, but distinct, compounds such as the bromide and sulfamate (B1201201) salts of 2-Amino-5-nitropyridine (the non-oxidized parent compound), crystallographic data are available. For instance, 2-Amino-5-nitropyridinium bromide has been reported to exhibit polymorphism, crystallizing in both the monoclinic P2₁ and P2₁/a space groups. psu.edu The sulfamate salt of 2-Amino-5-nitropyridine crystallizes in the orthorhombic Pbcn space group. kristujayanti.edu.in However, this information cannot be extrapolated to the N-oxide derivative.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A complete analysis of bond lengths, bond angles, and torsional angles for 2-Amino-5-nitropyridine 1-oxide is contingent on successful single crystal X-ray diffraction analysis. As no such study was identified, these specific geometric parameters for the title compound remain undetermined from experimental data. For comparison, in the related 2-amino-5-nitropyridinium sulfamate, protonation of the pyridine (B92270) nitrogen leads to a widening of the C-N-C bond angle within the ring to 122.9(3)°. kristujayanti.edu.in

Polymorphism and Phase Transition Studies

The existence of polymorphs—different crystalline forms of the same compound—can significantly influence its physical properties. While polymorphism has been documented for salts of 2-Amino-5-nitropyridine, psu.edu there are no available studies on the polymorphism or potential phase transitions of this compound. Differential scanning calorimetry studies on the related 2-Amino-5-nitropyridine did not find any phase transitions in the temperature range of 100-300 K.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and are valuable for functional group identification and molecular structure elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

No specific experimental FTIR spectra for this compound were found in the searched literature. While FTIR data is available for 2-Amino-5-nitropyridine and its derivatives, such as its pentaborate salt, these spectra would differ significantly from that of the N-oxide due to the presence of the N-O bond and its influence on the electronic structure of the pyridine ring. oaji.net For example, in the pentaborate salt, bands for N-H and C-H stretching, as well as C=C and N-H bending, are identified, but these would not fully represent the vibrational modes of the N-oxide. oaji.net

Raman Spectroscopy

Similarly, no experimental Raman spectra for this compound could be located. Theoretical and experimental Raman spectra have been reported for related compounds like 2-amino-3-methyl-5-nitropyridine, where assignments for the various vibrational modes have been proposed based on density functional theory (DFT) calculations. nih.gov However, these findings are not directly transferable to the title compound.

Assignment of Vibrational Bands and Modes

For 2-amino-5-nitropyridine, the vibrational spectra are complex due to the presence of the pyridine ring, an amino group, and a nitro group. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been employed to assign the numerous vibrational modes. nih.govresearchgate.net

Key vibrational bands for 2-amino-5-nitropyridine include:

N-H stretching vibrations of the amino group, typically observed in the high-frequency region of the IR spectrum.

Aromatic C-H stretching vibrations of the pyridine ring.

Asymmetric and symmetric stretching vibrations of the NO₂ group , which are characteristic and strong bands. For instance, in a related derivative, these were assigned at 1464 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

Pyridine ring stretching and bending vibrations , which occur in the fingerprint region and are sensitive to substitution.

C-N stretching vibrations . researchgate.net

The introduction of the N-oxide functional group in this compound is expected to significantly influence the vibrational spectrum. The N-O stretching vibration would introduce a new, strong absorption band, and the electronic effects of the N-oxide would shift the frequencies of the pyridine ring and other functional group vibrations. Without direct experimental data, the precise assignment of these bands for the title compound remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

Proton (¹H) NMR Analysis

Specific ¹H NMR spectral data for this compound is not available in the surveyed literature. However, the spectrum of the parent compound, 2-amino-5-nitropyridine, has been reported. chemicalbook.com For comparison, ¹H NMR data for other pyridine N-oxides are available. For example, the protons on the aromatic ring of pyridine N-oxide itself appear as multiplets in the range of 7.35-8.27 ppm. rsc.org The introduction of the amino and nitro groups, as well as the N-oxide function, would significantly alter the chemical shifts of the protons on the pyridine ring of the title compound due to their electronic effects.

Carbon (¹³C) NMR Analysis

As with the proton NMR, explicit ¹³C NMR data for this compound could not be located. The ¹³C NMR spectrum of 2-amino-5-nitropyridine has been documented. chemicalbook.com For other pyridine N-oxides, the carbon signals of the aromatic ring are observed in the region of 125-140 ppm. rsc.org The carbons attached to the electron-withdrawing nitro group and the electron-donating amino group in this compound would be expected to show significant shifts compared to unsubstituted pyridine N-oxide.

Nitrogen (¹⁵N) NMR Chemical Shift Specificity and Tautomerism Studies

There is no available ¹⁵N NMR data specifically for this compound in the reviewed scientific literature. Studies on the related compound, 2-hydroxy-5-nitropyridine, have utilized ¹⁵N NMR to investigate tautomerism, demonstrating the sensitivity of the nitrogen chemical shifts to the electronic and structural environment. elsevierpure.comelsevierpure.com Such an analysis for this compound would be highly informative for understanding the electronic distribution and potential tautomeric forms involving the amino group and the N-oxide oxygen.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. While a specific mass spectrum for this compound was not found, the parent compound, 2-amino-5-nitropyridine, has a reported molecular weight of 139.1121 g/mol . nist.gov Given the addition of an oxygen atom for the N-oxide, the expected molecular weight for this compound (C₅H₅N₃O₃) would be approximately 155.11 g/mol . Mass spectrometry of the title compound would be expected to show a molecular ion peak corresponding to this mass, and the fragmentation pattern would likely involve the loss of the nitro group, the N-oxide oxygen, and other characteristic fragments.

Elemental Analysis

Specific elemental analysis data for this compound (C₅H₅N₃O₃) is not available in the reviewed literature. However, based on its chemical formula, the theoretical elemental composition can be calculated as follows:

| Element | Percentage |

| Carbon (C) | 38.72% |

| Hydrogen (H) | 3.25% |

| Nitrogen (N) | 27.09% |

| Oxygen (O) | 30.94% |

Experimental elemental analysis would be crucial for confirming the purity and empirical formula of a synthesized sample of this compound.

Quantum Chemical and Computational Investigations of 2 Amino 5 Nitropyridine 1 Oxide Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of nitrogen-based heterocyclic compounds. semanticscholar.org The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a commonly employed functional for these types of investigations. nih.govacs.org

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, or equilibrium structure. For molecules like 2-amino-5-nitropyridine (B18323), DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are used to determine theoretical bond lengths and bond angles. researchgate.netillinois.edu These calculated parameters are then often compared with experimental data obtained from X-ray crystallography to validate the computational model. researchgate.net The optimization process for related pyridine (B92270) derivatives has been performed using the Gaussian suite of programs, starting from the X-ray diffraction geometry. nih.gov

Table 1: Representative Calculated Geometric Parameters for Aminonitropyridine Derivatives

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (amino) | Data not available in abstract |

| C-N (nitro) | Data not available in abstract | |

| N-O (oxide) | Data not available in abstract | |

| Bond Angle | O-N-O (nitro) | Data not available in abstract |

| C-C-N (amino) | Data not available in abstract | |

| Note: Specific numerical data for 2-Amino-5-nitropyridine 1-oxide requires access to full-text research articles, which is beyond the scope of the available search results. |

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for the assignment of vibrational modes observed in experimental spectra. For 2-amino-5-nitropyridine, harmonic frequencies and IR intensities have been calculated using the B3LYP method with the 6-311++G(d,p) basis set. researchgate.net Theoretical vibrational wavenumbers are often scaled to better match experimental values. semanticscholar.org

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups in Aminonitropyridine Derivatives

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |

| Asymmetric Stretch | NO₂ | Data not available in abstract | Data not available in abstract |

| Symmetric Stretch | NO₂ | Data not available in abstract | Data not available in abstract |

| N-H Stretch | NH₂ | Data not available in abstract | Data not available in abstract |

| N-O Stretch | N-Oxide | Data not available in abstract | Data not available in abstract |

| Note: Specific numerical data for this compound requires access to full-text research articles, which is beyond the scope of the available search results. |

Potential Energy Distribution (PED) analysis is a critical tool used in conjunction with vibrational frequency calculations. It provides a detailed assignment of each vibrational mode by quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net For 2-amino-5-nitropyridine, the assignment of the experimental spectra has been made based on the calculated PED. researchgate.netresearchgate.net This analysis helps to unambiguously assign the fundamental vibrational modes. illinois.edu

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another ab initio computational approach used to study molecular systems. While DFT methods generally provide more accurate results for many systems due to the inclusion of electron correlation, HF calculations are still valuable, often serving as a baseline for more advanced computations. reddit.com Studies on related nitropyridine derivatives have employed both HF and DFT methods to investigate their molecular structure and vibrational spectra. researchgate.net In some cases, the time-dependent Hartree-Fock (TDHF) method has been utilized to calculate properties like hyperpolarizability. researchgate.net

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller energy gap generally indicates a more reactive molecule.

Calculations of the HOMO and LUMO energies reveal that charge transfer can occur within the molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For N-oxide compounds, the HOMO is often localized on the N-oxide group, while the LUMO can be localized on other parts of the molecule, such as the nitro-substituted ring. researchgate.net The analysis of these orbitals provides insights into intramolecular charge transfer interactions. malayajournal.org

Table 3: Representative Frontier Molecular Orbital Energies for Aminonitropyridine Derivatives

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in abstract |

| LUMO | Data not available in abstract |

| HOMO-LUMO Gap | Data not available in abstract |

| Note: Specific numerical data for this compound requires access to full-text research articles, which is beyond the scope of the available search results. |

Prediction of Macroscopic and Microscopic Hyperpolarizability

Molecules like 2-amino-5-nitropyridine and its N-oxide derivative are of interest for their potential applications in nonlinear optics (NLO). This interest stems from their significant molecular hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational methods, including both DFT and HF, are employed to predict these properties. nih.gov

The presence of both an electron-donating group (amino) and an electron-accepting group (nitro) attached to a conjugated π-system is a common molecular design strategy for creating materials with high NLO activity. The N-oxide group can further enhance these properties. The predicted first hyperpolarizability of related compounds suggests they are attractive candidates for future studies in NLO materials. nih.gov

Table 4: Representative Calculated Hyperpolarizability Values for Aminonitropyridine Derivatives

| Property | Component | Calculated Value |

| First Hyperpolarizability (β) | β_total | Data not available in abstract |

| Dipole Moment (μ) | μ_total | Data not available in abstract |

| Note: Specific numerical data for this compound requires access to full-text research articles, which is beyond the scope of the available search results. |

Calculation of Quantum Chemical Descriptors

Quantum chemical descriptors are fundamental in characterizing the reactivity and stability of a molecule. These values are derived from the electronic structure and provide insight into the molecule's behavior in chemical reactions. For the specific molecule this compound, precise calculated values are not found in the available literature. However, we can discuss the theoretical basis of these descriptors and infer general characteristics based on related structures.

Hardness (η) and Softness (σ)

Chemical hardness (η) and its inverse, softness (σ), are concepts derived from Density Functional Theory (DFT) that quantify the resistance of a molecule to change its electron configuration. A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a soft molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

For a molecule like this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine N-oxide ring is expected to significantly influence the HOMO-LUMO gap. The interplay of these substituents would likely result in a smaller energy gap compared to unsubstituted pyridine N-oxide, suggesting a relatively soft molecule with higher reactivity. A study on nicotinamide-oxalic acid salt demonstrated that a smaller energy gap is indicative of a chemically more reactive and softer system. frontiersin.org

Table 1: Conceptual Hardness and Softness of Related Compounds

| Compound | Expected Hardness (η) | Expected Softness (σ) | Rationale |

|---|---|---|---|

| Pyridine N-oxide | High | Low | Aromatic system with no strong donor/acceptor groups. |

| 2-Amino-5-nitropyridine | Moderate | Moderate | Push-pull effect of amino and nitro groups reduces the HOMO-LUMO gap. researchgate.net |

| This compound | Low to Moderate | Moderate to High | The N-oxide group, combined with the push-pull substituents, is expected to further decrease the HOMO-LUMO gap, increasing softness. |

Electronegativity (χ)

Electronegativity (χ), in the context of a molecule, represents its ability to attract electrons. It is calculated as the negative of the chemical potential. A higher electronegativity value indicates a greater electron-attracting power. The presence of the highly electronegative nitro group and the N-oxide functional group is expected to impart a significant electronegativity to this compound. This would make the molecule a good electron acceptor in charge-transfer interactions.

Investigation of N-Oxide Group Properties in Hydrogen Bonds

The N-oxide group is a potent hydrogen bond acceptor, a property that is crucial in crystal engineering and biological interactions. nih.gov Computational methods like QTAIM and NBO analysis are instrumental in quantifying these interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, analyzes the topology of the electron density to characterize chemical bonding. nih.gov In the context of hydrogen bonds, QTAIM can identify bond critical points (BCPs) between the hydrogen atom and the acceptor atom (in this case, the oxygen of the N-oxide group). The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

For this compound, it is anticipated that the N-oxide oxygen would readily participate in hydrogen bonding. QTAIM analysis of related hydrogen-bonded systems, such as nicotinamide-oxalic acid salt, has shown that N-H···O interactions can be classified as strong, partially covalent hydrogen bonds based on the topological parameters at the BCP. frontiersin.org A theoretical study on 2-nitropyridine-N-oxide also utilized AIM analysis to investigate the electronic interplay within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals to understand delocalization and hyperconjugative effects, including hydrogen bonding. nih.gov The strength of a hydrogen bond is quantified by the second-order perturbation energy (E(2)), which represents the stabilization energy due to the donation of electron density from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor bond.

In a hypothetical NBO analysis of a hydrogen-bonded dimer of this compound, a significant E(2) value would be expected for the interaction between the lone pair of the N-oxide oxygen and the antibonding orbital of the donor's X-H bond (e.g., N-H or O-H). Studies on similar molecules, like 2-amino-3-methyl-5-nitropyridine, have employed NBO analysis to understand intramolecular charge transfer and hyperconjugative interactions. nih.gov NBO analysis has also been used to confirm the presence and strength of intermolecular hydrogen bonds in various systems, revealing stabilization energies that can be on the order of several kcal/mol for strong interactions. frontiersin.orgnih.gov

Table 2: Anticipated NBO Analysis Results for a Hydrogen Bond Involving the N-Oxide Group

| Donor (Lewis Base) | Acceptor (Lewis Acid) | Interaction | Anticipated E(2) (kcal/mol) |

|---|---|---|---|

| Lone Pair of N-Oxide Oxygen | σ*(N-H) of a neighboring molecule | n(O) → σ*(N-H) | High |

Local Electric Field Effects

The application of an external electric field can significantly alter the electronic structure and reactivity of a molecule. researchgate.net For polar molecules like nitroaromatic N-oxides, these effects can be particularly pronounced. An external electric field can influence reaction barriers, and in some cases, even induce mechanistic crossovers. researchgate.net

While specific studies on the local electric field effects on this compound are absent, research on functional oxides and other molecules demonstrates that these fields can stabilize or destabilize defects and alter transport properties. mit.edu For this compound, which possesses a large ground-state dipole moment due to its functional groups, an external electric field would be expected to strongly interact with the molecule. This interaction could potentially be harnessed to tune its nonlinear optical properties or to direct its reactivity in a controlled manner.

Crystal Engineering and Supramolecular Assemblies of 2 Amino 5 Nitropyridine 1 Oxide Systems

Co-crystallization with Organic and Inorganic Acids

The formation of co-crystals between pyridine (B92270) derivatives and organic or inorganic acids is a well-established strategy in crystal engineering. For compounds like 2-Amino-5-nitropyridine (B18323) 1-oxide, the basicity of the N-oxide oxygen and the pyridine nitrogen, coupled with the hydrogen-donating capabilities of the amino group, allows for robust interactions with acidic guest molecules. While specific studies on 2-Amino-5-nitropyridine 1-oxide are limited, extensive research on the parent compound, 2-Amino-5-nitropyridine, and related N-oxides provides a strong basis for understanding these interactions. Co-crystallization can lead to the formation of molecular salts or neutral co-crystals, depending on the relative acidity of the co-former and basicity of the pyridine derivative.

A critical factor in the co-crystallization with acids is the extent of proton transfer from the acidic co-former to the basic sites on the pyridine ring. In systems involving the closely related 2-Amino-5-nitropyridine, complete proton transfer from a strong enough acid (like oxalic acid or sulfamic acid) to the pyridine ring nitrogen atom is commonly observed, resulting in the formation of a 2-amino-5-nitropyridinium cation. nih.govresearchgate.net This protonation event significantly alters the hydrogen bonding potential of the molecule and leads to the widening of the C—N—C angle within the pyridine ring. nih.govresearchgate.net

For this compound, the N-oxide group introduces another potential protonation site. The N-oxide oxygen is a strong hydrogen bond acceptor and can participate in strong hydrogen bonding interactions. nih.gov The interplay between the pyridine nitrogen and the N-oxide oxygen as potential proton acceptors is a key determinant of the final crystal structure. Depending on the pKa difference between the acid co-former and the pyridine derivative, the outcome can range from a neutral co-crystal stabilized by hydrogen bonds to a molecular salt formed via complete proton transfer. In a co-crystal of 4-nitropyridine-1-oxide with 4-nitrophenol, for instance, the N-oxide group establishes a hydrogen bonding interaction with the acidic hydrogen of the phenol. nih.gov

The stoichiometry of co-crystals is dictated by the number and geometry of interaction sites on the constituent molecules. In co-crystals of the parent 2-Amino-5-nitropyridine with various acids, a 1:1 stoichiometric ratio is commonly observed. asianpubs.orgresearchgate.net For example, co-crystals have been formed with phenylthioacetic acid and barbituric acid in this ratio. asianpubs.orgresearchgate.net Similarly, the formation of 2-amino-5-nitropyridinium salts with sulfamic acid and oxalic acid also occurs in a 1:1 ratio. nih.govresearchgate.net

When proton transfer occurs, the resulting ionic forms are charge-stabilized by the counter-ion and engage in charge-assisted hydrogen bonds, which are typically stronger than those between neutral molecules. The formation of the 2-amino-5-nitropyridinium cation creates a potent hydrogen-bond donor site at the protonated nitrogen (N-H+), which then plays a crucial role in directing the supramolecular assembly. nih.govresearchgate.net

Aromatic–Aromatic Interactions (π-stacking)

Beyond hydrogen bonding, aromatic π-stacking interactions play a significant role in the crystal packing of pyridine derivatives. In systems like this compound, the electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing nitro group, facilitates specific types of aromatic interactions known as π-hole interactions. nih.gov

A detailed analysis of para-nitro substituted pyridine-1-oxides reveals that the nitro group is a strong Lewis acid and has a pronounced ability to interact with electron-rich π-clouds of neighboring aromatic rings. nih.gov This is not a conventional face-to-face π-stacking but rather a "π-hole" interaction, where the electropositive region above the nitrogen atom of the nitro group interacts favorably with an electron-rich region of another molecule. The participation of the N-oxide group in strong hydrogen bonds can have a synergistic effect, increasing the π-acidity of the nitro group and thus favoring and strengthening these π-hole interactions. nih.gov This interplay demonstrates a cooperativity between hydrogen bonding and π-stacking, where the formation of strong directional hydrogen bonds involving the N-oxide can help to pre-organize the molecules in a way that promotes weaker, but still significant, aromatic interactions.

Charge Transfer Complexes with Polyoxometalates (e.g., Keggin Anions)

An extensive review of scientific literature reveals a notable absence of specific research on the formation of charge transfer complexes between this compound and polyoxometalates, such as those with the Keggin anion structure. While the electronic properties of 2-Amino-5-nitropyridine derivatives—possessing both electron-donating (amino) and electron-withdrawing (nitro) groups—suggest a potential for charge transfer interactions, experimental or theoretical studies detailing such complexes with polyoxometalates have not been reported.

Polyoxometalates are a class of metal-oxygen clusters that can act as multi-electron acceptors, making them intriguing candidates for forming charge-transfer materials. The Keggin anion, with its general formula [XM₁₂O₄₀]ⁿ⁻, is a well-known, robust example. The formation of a charge transfer complex would typically involve the transfer of electron density from the electron-rich organic molecule (the donor) to the electron-deficient polyoxometalate (the acceptor). This interaction can lead to novel optical, electronic, and magnetic properties.

Despite the theoretical potential for such complexes, the current body of scientific literature does not provide data on their synthesis, structural characterization, or physical properties. Therefore, a detailed discussion on the specific interactions, stoichiometry, and resulting properties of charge transfer complexes between this compound and Keggin anions cannot be provided at this time.

Applications in Chemical Science and Materials Technology for 2 Amino 5 Nitropyridine Derived N Oxide Materials

Nonlinear Optical (NLO) Materials Development

2-Amino-5-nitropyridine (B18323) and its derivatives are extensively studied for their nonlinear optical (NLO) properties, which are crucial for applications in advanced laser technology, high-density data storage, color displays, and optical communications. psu.edu The herringbone motif of 2A5NP allows for the formation of numerous salts with various counteranions, which can influence crystal acentricity and optimize the packing of cations to induce large macroscopic quadratic nonlinearities. psu.edu

Second-Harmonic Generation (SHG) Efficiency Measurements

The efficiency of second-harmonic generation (SHG), a key NLO process, is a primary focus of research on 2A5NP-based materials. The acentric polymorphic form of 2-amino-5-nitropyridinium bromide (2A5NPBr) demonstrates an SHG efficiency 1.2 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. This enhanced efficiency is attributed to the dense alignment of chromophores within the crystal structure. In contrast, the centric polymorph of 2A5NPBr is SHG-inactive due to its inversion symmetry.

Cocrystallization strategies have been employed to further enhance SHG efficiency. For instance, combining 2A5NP with p-toluenesulfonic acid results in a noncentrosymmetric crystal structure with an SHG efficiency comparable to that of m-nitroaniline. Similarly, the cocrystal of 2A5NP with L-tartaric acid, known as 2A5NPT, exhibits a high NLO coefficient. The incorporation of inorganic species, such as in 2-amino-5-nitropyridinium chloride (2A5NPCl), also leads to high SHG efficiency. researchgate.net The SHG efficiency of 2A5NPCl has been found to be 1.2 times that of KDP. researchgate.net

| Compound | SHG Efficiency (relative to KDP) | Crystal System | Space Group | Reference(s) |

| 2A5NPBr (acentric) | 1.2 | Monoclinic | P2₁ | |

| 2A5NPCl | 1.2 | Monoclinic | P2₁ | researchgate.netresearchgate.net |

| 2A5NPT | High | - | - |

Phase Matching Conditions and Optical Axes Determination

Achieving efficient NLO processes like SHG requires satisfying phase-matching conditions, where the fundamental and second-harmonic waves travel at the same velocity through the crystal. For 2-amino-5-nitropyridinium-dihydrogen phosphate (2A5NPDP) crystals, an efficient type II angular phase-matching configuration for frequency doubling has been identified. aip.org

The crystal structure and the orientation of the optical axes are critical for determining the phase-matching directions. The acentric form of 2A5NPBr crystallizes in the monoclinic space group P2₁, with specific lattice parameters that determine its optical properties. psu.edu The centric form, belonging to the P2₁/a space group, has different unit cell dimensions. psu.edu The orientation of the pyridine (B92270) rings and the alignment of the charge-transfer axis within the crystal lattice are key factors influencing the phase-matching capabilities of these materials.

Effective and Crystalline NLO Coefficient Determination

The nonlinear optical coefficients (d_ij) quantify the magnitude of the second-order NLO response of a material. For the 2A5NP-L-tartrate (ANPT) cocrystal, a high NLO coefficient (d₃₃) of 41 pm/V has been reported. Theoretical calculations for 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) have estimated a first-order hyperpolarizability of 142 × 10⁻³⁰ esu. researchgate.net The high density of chromophores in materials like 2A5NPCl contributes to their significant NLO coefficients. researchgate.net The molecular hyperpolarizability (β) of 2A5NP itself is enhanced by the donor-acceptor configuration, with a calculated value of 12.4 × 10⁻³⁰ esu.

Optical Limiting Applications

Materials with strong nonlinear absorption are valuable for optical limiting applications, which protect sensitive optical components from high-intensity laser damage. researchgate.net 2-amino-5-nitropyridinium chloride (2A5NPCl) crystals exhibit strong saturable absorption and self-defocusing refraction. researchgate.net The third-order NLO coefficients for 2A5NPCl have been estimated, and the material demonstrates optical limiting action with an onset limiting threshold of 14 mW for a green continuous-wave laser. researchgate.net This makes 2A5NPCl a promising candidate for use in laser safety devices. researchgate.net

| Property | Value | Units | Reference(s) |

| Nonlinear refractive index (n₂) | -3.20 x 10⁻⁸ | cm²/W | researchgate.net |

| Nonlinear absorption coefficient (β) | -1.20 x 10⁻⁴ | cm/W | researchgate.net |

| Third-order susceptibility (χ⁽³⁾) | 5.18 x 10⁻⁶ | esu | researchgate.net |

| Optical limiting threshold | 14 | mW | researchgate.net |

Intermediates in Organic Synthesis (Excluding Specific Bioactive End Products)

Beyond its applications in materials science, 2-amino-5-nitropyridine serves as a valuable intermediate in organic synthesis.

Precursors for Heterocyclic Ring Systems

2-Amino-5-nitropyridine is a versatile building block for the synthesis of more complex heterocyclic systems. The amino group can be a nucleophile in substitution reactions, allowing for the introduction of various functional groups. Furthermore, the nitro group can be reduced to an amino group, providing another site for chemical modification. This dual functionality makes 2-amino-5-nitropyridine a key precursor in the preparation of various pyridine derivatives, including those with potential applications in pharmaceuticals and agrochemicals. oaji.net For instance, it is a key intermediate in the preparation of 1,8-naphthyridines. cphi-online.com

Building Blocks for Supramolecular Frameworks

The ability of a molecule to act as a building block, or "tecton," for constructing larger, ordered supramolecular assemblies is fundamental to the field of crystal engineering. While research specifically detailing the supramolecular frameworks of 2-Amino-5-nitropyridine 1-oxide is limited, extensive studies on the parent compound, 2-Amino-5-nitropyridine (2A5NP), provide a strong basis for understanding its potential. The crystal structure of 2A5NP is stabilized by a network of hydrogen bonds and other intermolecular forces. rsc.org

The introduction of the N-oxide group is expected to significantly enhance the hydrogen bonding capabilities of the molecule. The oxygen atom of the N-O bond is a strong hydrogen bond acceptor, which can participate in robust interactions with hydrogen bond donors, including the amino group of a neighboring molecule or co-formers like acids or water. This can lead to the formation of well-defined, stable, multi-dimensional crystalline networks.

Studies on derivatives of the parent 2A5NP, such as its bromide salts, have revealed the existence of polymorphism—the ability to crystallize in different forms. These polymorphs can exhibit vastly different properties. For instance, the bromide salt of 2A5NP can crystallize in both a centrosymmetric and a non-centrosymmetric (acentric) space group, with the latter being crucial for applications like second-harmonic generation (SHG) in nonlinear optics. The specific arrangement of molecules, dictated by intermolecular forces, governs these outcomes. The strong directional interactions facilitated by an N-oxide group could provide greater control over crystal packing, potentially favoring the formation of acentric structures.

| Property | Acentric Polymorph | Centric Polymorph |

|---|---|---|

| Space Group | P2₁ | P2₁/a |

| Lattice Parameter 'a' (Å) | 10.023(5) | 12.634(1) |

| Lattice Parameter 'b' (Å) | 7.8009(4) | 7.894(2) |

| Lattice Parameter 'c' (Å) | 4.899(3) | 7.847(1) |

| Angle β (°) | 94.89(4) | 91.12(3) |

| Unit Cell Volume (ų) | 384.4(1) | 772.53(4) |

| Key Interaction | N—H⋯Br⁻ hydrogen bonds | Symmetric placement of Br⁻, lacking strong directional bonds |

Dyes and Pigments (General Material Application)

Aromatic compounds containing both nitro (electron-withdrawing) and amino (electron-donating) groups often exhibit strong intramolecular charge transfer, a phenomenon that typically results in intense color. These "push-pull" systems are the basis for many organic dyes and pigments.

However, based on available scientific literature, there are no specific reports on the application of this compound as a dye or pigment. While the molecular structure suggests chromophoric properties, its utility and performance in this specific application have not been documented. In a related field, some heteroaromatic N-oxides have been investigated as photocatalysts for the degradation of organic dyes, such as methyl orange, indicating their electrochemical activity but not their use as colorants themselves. encyclopedia.pub

Catalysis

Heteroaromatic N-oxides have emerged as a versatile class of molecules in the field of catalysis, acting as both organocatalysts and as ligands for metal complexes. mdpi.comnih.gov The catalytic activity stems primarily from the properties of the N-oxide group. The N→O bond is highly polarized, making the oxygen atom nucleophilic and a strong Lewis base. encyclopedia.pubmdpi.com This allows it to activate substrates, particularly organosilicon compounds, and to mediate a variety of chemical transformations. mdpi.comresearchgate.net

As organocatalysts, chiral heteroaromatic N-oxides have proven effective in a range of asymmetric reactions. nih.gov They function by activating silicon-based reagents (e.g., allyltrichlorosilanes), increasing their nucleophilicity towards electrophiles like aldehydes. encyclopedia.pub This nucleophilic activation strategy has been successfully applied to stereoselective allylations, propargylations, and other carbon-carbon bond-forming reactions. nih.govresearchgate.net Although this compound itself has not been singled out in major studies, its core structure fits the profile of a potentially effective Lewis basic catalyst.

More recently, pyridine N-oxides have been employed as hydrogen atom transfer (HAT) agents in photoredox catalysis. acs.org Under visible light irradiation, a photoredox catalyst can oxidize the N-oxide to generate a highly reactive oxygen-centered radical. This radical is capable of abstracting a hydrogen atom from an unactivated C-H bond, initiating a functionalization cascade. The reactivity of the N-oxide can be tuned by modifying the substituents on the pyridine ring. acs.org The presence of amino and nitro groups on the this compound backbone would undoubtedly influence its redox potential and the reactivity of the corresponding oxygen-centered radical, suggesting a potential application in this modern synthetic methodology.

| Reaction Type | General Substrates | Role of N-Oxide |

|---|---|---|

| Allylation | Aldehydes, Allyltrichlorosilanes | Lewis base activation of the silane |

| Propargylation | Aldehydes, Propargylsilanes | Lewis base activation of the silane |

| Allenylation | Aldehydes, Allenylsilanes | Lewis base activation of the silane |

| Michael Addition | α,β-Unsaturated compounds | Chiral ligand for metal catalyst |

| Nitroaldol (Henry) Reaction | Aldehydes, Nitroalkanes | Chiral ligand for metal catalyst |

| Ring-opening of meso-epoxides | meso-Epoxides, Silyl nucleophiles | Lewis base activation of the silane |

Emerging Research Frontiers and Future Directions for 2 Amino 5 Nitropyridine 1 Oxide

Development of Novel Synthetic Routes with Enhanced Efficiency

For the synthesis of the parent compound, 2-Amino-5-nitropyridine (B18323), routes typically involve the nitration of 2-Aminopyridine (B139424) using a mixture of nitric and sulfuric acids. guidechem.com A patented method using this approach in a 1,2-dichloro-ethane solvent reported a high yield of 91.67%. chemicalbook.com A key challenge and future direction for 2-Amino-5-nitropyridine 1-oxide specifically is the development of a one-pot, two-step process that combines N-oxidation and amination or nitration with high regioselectivity and efficiency. nih.gov Researchers are investigating methods like those used for other 2-aminopyridines, which involve the reaction of pyridine (B92270) N-oxides with activated isocyanides, tolerating even strongly electron-withdrawing groups like the nitro group. nih.gov

| Target Compound | Starting Material | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|---|

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 2,6-diaminopyridine | Acetylation, N-oxidation, Nitration | 75% | sioc-journal.cn |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 2,6-diaminopyridine | Nitration, N-oxidation | 75% | researchgate.net |

| 2-Amino-5-nitropyridine | 2-Aminopyridine | Nitration with H₂SO₄/HNO₃ in 1,2-dichloro-ethane | 91.67% | chemicalbook.com |

| Substituted 2-Aminopyridines | Pyridine N-oxides | Reaction with activated isocyanides, followed by hydrolysis | Up to 84% | nih.gov |

Exploration of New Co-crystallization Strategies

Crystal engineering through co-crystallization has emerged as a powerful strategy to modulate the solid-state properties of molecular compounds. For this compound and its analogues, this approach is pivotal for creating non-centrosymmetric crystal structures, which are a prerequisite for second-order nonlinear optical (NLO) activity. Research has demonstrated that co-crystallization of 2-Amino-5-nitropyridine (2A5NP) with various co-formers can successfully induce the desired crystal packing. acs.org

A promising frontier is the "fusion" of an NLO-active molecule like this compound with other functional molecules, such as pharmaceuticals, to create novel materials with multiple properties. nih.gov A notable example is the co-crystal of 2-amino-5-nitropyridine with barbital, which exhibits a large second harmonic generation (SHG) efficiency (40 times that of potassium dihydrogen phosphate) and extreme birefringence. nih.gov Similarly, forming ionic salts with organic or inorganic acids is a proven strategy. Numerous derivatives have been successfully synthesized, including salts with p-toluenesulfonate, l-tartrate, and dihydrogen phosphate (B84403), many of which exhibit significant NLO responses. researchgate.net Future work will likely focus on using the N-oxide group as a primary hydrogen bond acceptor to systematically design and build complex supramolecular architectures with tailored properties.

| NLO Chromophore | Co-former | Resulting Material | Key Finding/Property | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitropyridine | Chloroacetic acid | Co-crystal | Exhibits SHG comparable to 3-methyl-4-nitropyridine (B157339) N-oxide | acs.org |

| 2-Amino-5-nitropyridinium | Dichloroacetate | Ionic Crystal (Salt) | Forms a non-centrosymmetric structure (P2₁2₁2₁) | acs.org |

| 2-Amino-5-nitropyridine | Barbital | Co-crystal | SHG efficiency 40x KDP; extreme birefringence | nih.gov |

| 2-Amino-5-nitropyridinium | Nitric Acid | Organic-Inorganic Crystal | Forms 2-Amino 5-Nitro Pyridinium (B92312) Nitrate (2A5NPN) for NLO | oaji.net |

| 2-Amino-5-nitropyridinium | L-tartrate | Salt | Forms a non-linear optical (NLO) material | researchgate.net |

Advanced Characterization Techniques for Solid-State Properties

A deep understanding of the solid-state properties of this compound is crucial for its application in materials science. Researchers are employing a suite of advanced characterization techniques to probe its structural, thermal, and electronic characteristics. Single-crystal X-ray diffraction remains the gold standard for determining the precise molecular and crystal structure, which is fundamental to understanding its properties. researchgate.net

Beyond basic structure determination, techniques like Differential Scanning Calorimetry (DSC) are used to investigate thermal behavior and detect phase transitions. researchgate.net Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular functional groups and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.netresearchgate.net For materials with potential NLO applications, the Kurtz-Perry powder technique is essential for evaluating the second harmonic generation (SHG) efficiency. nih.gov Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study radical species in the material after irradiation, providing insight into its stability and electronic structure. researchgate.net

| Technique | Property Investigated | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise molecular and crystal structure, bond lengths, angles | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal stability, melting point, phase transitions | researchgate.net |

| FT-IR & FT-Raman Spectroscopy | Vibrational modes, functional groups, hydrogen bonding | researchgate.net |

| UV-Vis-NIR Spectroscopy | Optical transmittance window, lower cut-off wavelength | researchgate.net |

| Second Harmonic Generation (SHG) Test | Non-linear optical efficiency | nih.gov |

| Electron Paramagnetic Resonance (EPR) | Paramagnetic centers, effects of irradiation, electronic structure | researchgate.net |

| Microhardness Studies | Mechanical stability and strength of crystals | researchgate.net |

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry provides an invaluable lens for understanding and predicting the properties of materials like this compound. Theoretical studies, primarily using Density Functional Theory (DFT) and other ab initio methods, are becoming indispensable for elucidating the intricate relationships between molecular structure and macroscopic properties. researchgate.netnih.gov

For the related 2-amino-5-nitropyridine, DFT calculations (using the B3LYP functional) have been successfully used to compute the molecular structure, vibrational frequencies, and potential energy distribution, showing good agreement with experimental X-ray and spectroscopic data. researchgate.net For pyridine N-oxide systems, more advanced theoretical investigations explore the effect of different wavefunctions (e.g., HF, MP2) and basis sets on the calculated geometry, particularly the torsional potential of the nitro group. nih.gov Such studies provide deep insights into the planarity of the heterocyclic ring and the electronic interplay between the nitro group, the N-oxide function, and other substituents. nih.gov Future theoretical work will focus on accurately predicting hyperpolarizability, simulating crystal packing, and calculating lattice energies to guide the rational design of new co-crystals and multifunctional materials.

| Computational Method | Basis Set | Properties Calculated/Insights Gained | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Molecular geometry, harmonic frequencies, potential energy distribution (PED) | researchgate.net |

| HF, B3LYP, MP2 | Pople (6-31, 6-311) and Dunning (aug-cc-pVDZ, aug-cc-pVTZ) | Structures, NO₂ torsional potential function, ring non-planarity, bond analysis (NBO, AIM) | nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | - | Effect of substitution on the aromaticity of the pyridine ring | nih.gov |

Expansion of Materials Science Applications beyond NLO

While the primary driver for research into this compound has been its potential in nonlinear optics, its structural motifs are present in molecules with a wide range of other applications. A significant future direction is the exploration of these alternative uses. The 2-aminopyridine scaffold is a known pharmacophore in medicinal chemistry. nih.gov Derivatives are being investigated as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), which is a therapeutic target for various neurological disorders. nih.gov

The core structure is also a key intermediate in the synthesis of pharmaceuticals for treating central nervous system disorders and cancer, as well as in the production of agrochemicals like herbicides and fungicides. guidechem.com Furthermore, related energetic pyridine N-oxides, such as ANPyO, have been shown to be powerful yet insensitive high-energy materials, suggesting potential applications in this field. sioc-journal.cnresearchgate.net Another fascinating and emergent application is in synthetic biology, where the related compound 6-Amino-5-nitropyridin-2-one is used as an artificial nucleobase in Hachimoji DNA, expanding the genetic alphabet. wikipedia.org This opens up the possibility of designing this compound derivatives for incorporation into novel synthetic biological systems.

Integration into Multifunctional Hybrid Materials